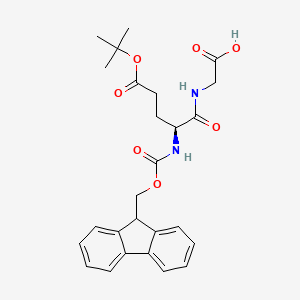

Fmoc-Glu(OtBu)-Gly-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O7/c1-26(2,3)35-23(31)13-12-21(24(32)27-14-22(29)30)28-25(33)34-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,27,32)(H,28,33)(H,29,30)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLNQUBUIXIMLG-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Glu(OtBu)-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(OtBu)-Gly-OH is a pivotal dipeptide derivative extensively utilized as a building block in solid-phase peptide synthesis (SPPS).[1][2][3] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and its role in the synthesis of complex peptides for research and drug development. The strategic placement of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus and the tert-butyl (OtBu) protecting group on the side chain of the glutamic acid residue allows for orthogonal deprotection strategies, which are fundamental to modern peptide chemistry.[4]

Core Chemical Properties

This compound is a white to off-white solid, whose chemical integrity is crucial for the successful synthesis of high-purity peptides.[5] Below is a summary of its key chemical identifiers and physical properties.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[[(2S)-5-(tert-butoxy)-2-([[(9H-fluoren-9-yl)methoxy]carbonyl]amino)-5-oxopentanoyl]amino]acetic acid | [6] |

| CAS Number | 866044-63-5 | [2][3] |

| Molecular Formula | C₂₆H₃₀N₂O₇ | [2][3][6] |

| Molecular Weight | 482.53 g/mol | [2][3] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically ≥95-99% (HPLC) | [5][7] |

| Predicted Boiling Point | 748.2 ± 60.0 °C | [3][5] |

| Predicted pKa | 3.34 ± 0.10 | [3] |

| Storage Conditions | 2-8 °C, sealed in a dry environment | [8] |

Experimental Protocols

The use of this compound in SPPS involves a cyclical process of deprotection, coupling, and washing. Below are detailed methodologies for these key steps.

Resin Swelling

-

Objective: To prepare the solid support for peptide synthesis.

-

Protocol:

-

Place the desired amount of resin (e.g., Rink Amide, Wang resin) in a reaction vessel.

-

Add a suitable solvent, typically N,N-dimethylformamide (DMF), to the resin.

-

Allow the resin to swell for at least 30-60 minutes with gentle agitation.

-

Drain the solvent.

-

Fmoc Deprotection

-

Objective: To remove the N-terminal Fmoc group to allow for the coupling of the next amino acid.

-

Protocol:

-

Swell the peptide-resin in DMF.

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.

-

Agitate the mixture for a specified time (e.g., 2 x 10 minutes).

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene byproducts.

-

Coupling of this compound

-

Objective: To attach the dipeptide to the growing peptide chain on the solid support.

-

Protocol:

-

Dissolve this compound and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.

-

Add an activating base, such as N,N-diisopropylethylamine (DIPEA), to the solution.

-

Add the activated dipeptide solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution.

-

Wash the resin with DMF to remove excess reagents.

-

Perform a ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling reaction. A negative result (no color change) indicates a successful coupling.

-

Cleavage of the OtBu Protecting Group and from Resin

-

Objective: To remove the tert-butyl side-chain protecting group and cleave the final peptide from the solid support.

-

Protocol:

-

After the full peptide sequence is assembled, wash the peptide-resin with dichloromethane (B109758) (DCM).

-

Dry the resin under vacuum.

-

Prepare a cleavage cocktail. A common reagent is trifluoroacetic acid (TFA) with scavengers to prevent side reactions. A typical mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

-

Add the cleavage cocktail to the dried peptide-resin.

-

Allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and decant the ether.

-

Dry the peptide pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Logical Workflow and Diagrams

The following diagrams illustrate the key processes involving this compound in solid-phase peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 866044-63-5 [chemicalbook.com]

- 3. This compound CAS#: 866044-63-5 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | Semaglutide Intermediates | Baishixing | ETW [etwinternational.com]

- 6. This compound | C26H30N2O7 | CID 122173524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 95% | CAS: 866044-63-5 | AChemBlock [achemblock.com]

- 8. This compound | 866044-63-5 [sigmaaldrich.com]

An In-depth Technical Guide to Fmoc-Glu(OtBu)-Gly-OH: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Glu(OtBu)-Gly-OH is a crucial dipeptide derivative extensively utilized in the field of peptide chemistry, particularly in the synthesis of therapeutic peptides. Its structure, featuring strategically placed protecting groups, allows for its efficient incorporation into growing peptide chains via solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols for its synthesis and use in SPPS are provided, along with a summary of its key analytical and physical data. Furthermore, the biological significance of the glutamic acid-glycine (Glu-Gly) motif in peptide therapeutics is explored, highlighting its relevance in the development of novel drug candidates.

Introduction

The chemical synthesis of peptides has become an indispensable tool in biomedical research and drug discovery. The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the field, enabling the routine and efficient production of peptides with defined sequences. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a cornerstone of modern SPPS, relying on a base-labile Nα-protecting group. Within this framework, protected amino acid and dipeptide building blocks are of paramount importance.

This compound is a dipeptide composed of glutamic acid and glycine (B1666218). The N-terminus of the glutamic acid residue is protected by an Fmoc group, and its side-chain carboxylic acid is protected by a tert-butyl (OtBu) group. This strategic protection scheme allows for the selective deprotection of the N-terminal Fmoc group under mild basic conditions, enabling the stepwise elongation of a peptide chain, while the acid-labile OtBu group remains intact until the final cleavage and deprotection step. This orthogonality is critical for the successful synthesis of complex peptides.[1] This guide will delve into the technical details of this essential building block.

Structure and Properties

The chemical structure of this compound is fundamental to its function in peptide synthesis.

Chemical Structure:

-

IUPAC Name: (S)-2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanamido)acetic acid[2]

-

Molecular Formula: C₂₆H₃₀N₂O₇[3]

-

Molecular Weight: 482.53 g/mol [3]

-

CAS Number: 866044-63-5[3]

The key structural features are:

-

An Fmoc group attached to the α-amino group of the glutamic acid residue, providing temporary protection during peptide coupling.

-

A tert-butyl (OtBu) ester protecting the γ-carboxyl group of the glutamic acid side chain, which is stable to the basic conditions used for Fmoc removal.

-

A peptide bond linking the glutamic acid and glycine residues.

-

A free carboxylic acid at the C-terminus of the glycine residue, allowing for coupling to the N-terminus of a growing peptide chain or a solid support.

Physicochemical and Analytical Data

| Property | Value | Reference |

| Molecular Weight | 482.53 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥97% | [2] |

| Predicted Boiling Point | 748.2 ± 60.0 °C | |

| Predicted pKa | 3.34 ± 0.10 | |

| Storage Temperature | 2-8 °C, sealed in dry conditions | [2] |

| Optical Rotation of related Fmoc-Glu(OtBu)-OH | [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1) | |

| Melting Point of related Fmoc-Glu(OtBu)-OH H₂O | 86-89 °C |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis.

Synthesis of this compound

The synthesis of this dipeptide is typically performed in solution phase, followed by purification.

Materials:

-

Fmoc-Glu(OtBu)-OH

-

Glycine tert-butyl ester hydrochloride (H-Gly-OtBu·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (as a scavenger)

Procedure:

-

Coupling Reaction:

-

Dissolve Fmoc-Glu(OtBu)-OH (1 equivalent) and HOBt (or Oxyma) (1.1 equivalents) in anhydrous DCM or DMF.

-

In a separate flask, suspend H-Gly-OtBu·HCl (1.1 equivalents) in DCM or DMF and add DIPEA (1.1 equivalents) to neutralize the salt and form the free amine.

-

Add the H-Gly-OtBu solution to the Fmoc-Glu(OtBu)-OH solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DCC or DIC (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Dilute the filtrate with EtOAc.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Fmoc-Glu(OtBu)-Gly-OtBu.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate.

-

-

Deprotection of the Glycine C-terminus:

-

Dissolve the purified Fmoc-Glu(OtBu)-Gly-OtBu in a solution of TFA/DCM (e.g., 50:50 v/v) with a small amount of a scavenger like TIS.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene (B28343) to remove residual TFA).

-

The resulting crude product, this compound, can be purified by crystallization or flash chromatography.

-

Diagram of the Synthesis Workflow:

Caption: Workflow for the solution-phase synthesis of this compound.

Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for coupling this compound onto a resin-bound peptide with a free N-terminus.

Materials:

-

Resin with a growing peptide chain and a deprotected N-terminus (e.g., H-Peptide-Resin)

-

This compound

-

Coupling reagents:

-

Option A: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

Option B: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®)

-

Option C: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638) (20% in DMF) for Fmoc deprotection

Procedure:

-

Resin Swelling: Swell the H-Peptide-Resin in DMF or DCM for 30-60 minutes.

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and the coupling additive (e.g., HOBt or Oxyma, 2-4 equivalents) in DMF.

-

Add the coupling agent (e.g., DIC, 2-4 equivalents).

-

Alternatively, for pre-activated reagents like PyBOP or HATU, dissolve the dipeptide and the coupling reagent together in DMF and add DIPEA (4-8 equivalents).

-

-

Coupling to the Resin:

-

Drain the solvent from the swollen resin.

-

Add the activated this compound solution to the resin.

-

Agitate the mixture at room temperature for 1-4 hours. The reaction time may vary depending on the sequence and coupling efficiency.

-

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines on the resin. A negative result indicates a complete coupling reaction.

-

Washing: After a complete coupling, drain the reaction mixture and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the newly added glutamic acid residue.

-

Drain the piperidine solution and wash the resin thoroughly with DMF and DCM.

-

The resin is now ready for the next coupling cycle.

-

Diagram of the SPPS Coupling Cycle:

Caption: A single cycle of solid-phase peptide synthesis (SPPS) showing the coupling of this compound.

Role in Drug Development and Biological Significance of the Glu-Gly Motif

This compound is a key intermediate in the synthesis of several peptide-based drugs. The glutamic acid-glycine (Glu-Gly) dipeptide motif, once incorporated into a larger peptide sequence, can contribute to the overall pharmacological profile of the therapeutic.

Application in the Synthesis of GLP-1 Receptor Agonists

A prominent application of this compound is in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists, such as Semaglutide and Liraglutide, which are used in the treatment of type 2 diabetes and obesity.[5][6] In these drugs, a fatty acid side chain is attached to a lysine (B10760008) residue via a linker that often includes a glutamic acid residue. The Glu-Gly sequence can be part of this linker, contributing to the solubility and pharmacokinetic properties of the final drug molecule. The fatty acid modification allows the drug to bind to serum albumin, extending its half-life in circulation.[6]

Signaling Pathway of GLP-1 Receptor Agonists:

Caption: Simplified signaling pathway of GLP-1 receptor agonists in pancreatic β-cells.

Other Potential Therapeutic Applications of Glu-Gly Containing Peptides

Recent research has highlighted the potential of peptides containing the Glu-Gly motif in other therapeutic areas. For instance, peptides incorporating an Asp-Glu-Gly sequence have been shown to exhibit antiplatelet aggregation activity by targeting P2Y12 and thromboxane (B8750289) A2 receptors. This suggests a potential role for such peptides in the prevention and treatment of thrombotic diseases.

Conclusion

This compound is a versatile and indispensable building block in modern peptide chemistry. Its well-defined structure with orthogonal protecting groups facilitates its efficient use in the synthesis of complex and therapeutically relevant peptides. The detailed protocols provided in this guide offer a practical framework for its synthesis and application in SPPS. As the field of peptide-based drug discovery continues to expand, the demand for high-quality and well-characterized building blocks like this compound will undoubtedly grow. Further research into the specific contributions of the Glu-Gly motif to the biological activity of peptides will likely unveil new therapeutic opportunities.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Fmoc-Glu(OtBu)-Gly-OH in Peptide Synthesis

This compound is a crucial dipeptide building block utilized in the chemical synthesis of peptides, a process fundamental to drug discovery and various fields of biomedical research. This guide provides a comprehensive overview of its properties, applications, and the technical protocols for its use, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS). Its structure, featuring a base-labile Fmoc protecting group on the N-terminus and an acid-labile tert-butyl (OtBu) group protecting the glutamic acid side chain, allows for precise and controlled assembly of complex peptide sequences.

This dipeptide is particularly valuable for introducing the Glu-Gly sequence, which can be challenging to assemble stepwise due to potential side reactions. The use of this compound enhances synthesis efficiency, improves the purity of the final peptide, and is instrumental in the production of peptide-based therapeutics, including metabolic drugs like Semaglutide.[1]

Properties and Specifications

This compound is a white to off-white powder.[1][2] Its chemical characteristics are vital for its function in synthesis protocols. Proper storage in a sealed container at 2–8 °C is essential to maintain its integrity.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₀N₂O₇ | [3] |

| Molecular Weight | 482.53 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [1][2] |

| Purity (HPLC) | ≥98.0% | [3] |

| Storage Conditions | 2–8 °C, sealed container | [1] |

| IUPAC Name | (S)-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoyl)glycine | [3] |

| CAS Number | 866044-63-5 | [1] |

Core Principles: The Fmoc/tBu Strategy in SPPS

The use of this compound is rooted in the Fmoc/tBu orthogonal protection strategy, which is the most common approach for Solid-Phase Peptide Synthesis (SPPS).[4][5] This strategy relies on two different classes of protecting groups that can be removed under distinct chemical conditions.

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This group protects the α-amino group of the amino acid or peptide. It is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[5][6][7] This selective removal exposes the amine for the next coupling step.

-

tBu (tert-butyl) Group: The tert-butyl ester (OtBu) protects the side-chain carboxyl group of the glutamic acid residue. This group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA).[5][8] This cleavage is typically performed during the final step when the completed peptide is released from the solid support resin.

This orthogonality is critical because it allows for the sequential addition of amino acids to build the peptide chain without affecting the protecting groups on the side chains, thus preventing unwanted branching or side reactions.[5][9]

References

- 1. This compound | Semaglutide Intermediates | Baishixing | ETW [etwinternational.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 866044-63-5 [sigmaaldrich.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

The Orthogonal Partnership: A Technical Guide to Fmoc and OtBu Protecting Groups in Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, particularly in the assembly of peptides and other complex organic molecules, the strategic use of protecting groups is paramount. These temporary modifications to reactive functional groups prevent unwanted side reactions and ensure the precise construction of the target molecule. Among the vast arsenal (B13267) of protecting groups, the combination of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for amines and the tert-butyl (tBu) group, often in the form of a tert-butyl ester (OtBu), for carboxylic acids and other functionalities, has become a cornerstone of modern synthetic chemistry.[1][2][3] This technical guide provides an in-depth exploration of the core principles, experimental protocols, and critical considerations for the successful application of the Fmoc/OtBu orthogonal strategy.

Core Principles: An Orthogonal Alliance

The power of the Fmoc/OtBu strategy lies in its orthogonality.[1][][5] Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of one group while others remain intact.[5][6] This principle is fundamental to multi-step syntheses like solid-phase peptide synthesis (SPPS), where iterative deprotection and coupling steps are required.[7][8]

The Fmoc group is a base-labile protecting group, typically removed under mild basic conditions using a secondary amine like piperidine (B6355638).[3][9][10] Conversely, the OtBu group is acid-labile and is cleaved by strong acids such as trifluoroacetic acid (TFA).[11][12] This differential lability ensures that the α-amino group of a growing peptide chain, protected by Fmoc, can be deprotected for the next coupling cycle without affecting the acid-sensitive OtBu groups protecting the side chains of amino acid residues.[2][13]

The Fmoc/tBu strategy is the predominant method for SPPS, offering milder overall conditions compared to the older Boc/Bzl strategy, which relies heavily on the use of strong acids for both temporary and permanent protecting group removal.[1][14][15] This mildness is particularly advantageous for the synthesis of sensitive or modified peptides.[]

The Chemistry of Fmoc and OtBu Groups

Fmoc (9-Fluorenylmethyloxycarbonyl) Group

The Fmoc group is introduced to an amine using reagents like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions.[13][16] Fmoc-OSu is often preferred due to its stability and reduced potential for side reactions.[13][16]

The deprotection of the Fmoc group proceeds via a β-elimination mechanism. The process is initiated by the abstraction of the acidic proton at the 9-position of the fluorene (B118485) ring by a base, typically piperidine.[10][16] This leads to the formation of a stabilized fluorenyl anion and the subsequent elimination of the carbamate, releasing the free amine, carbon dioxide, and dibenzofulvene.[3][16] The dibenzofulvene byproduct is scavenged by the amine used for deprotection, forming a stable adduct.[10] The strong UV absorbance of this adduct allows for the real-time monitoring of the deprotection reaction.[17]

Figure 1. Mechanism of Fmoc deprotection by piperidine.

OtBu (tert-Butyl) Group

The tert-butyl group is used to protect carboxylic acids (as OtBu esters) and the hydroxyl groups of serine, threonine, and tyrosine (as tBu ethers).[12][18] Its primary function is to mask the nucleophilicity of these side chains and prevent their participation in unwanted reactions during peptide synthesis.[19] The steric hindrance provided by the bulky tert-butyl group also contributes to its stability under a wide range of conditions, including the basic conditions used for Fmoc deprotection.[19]

The cleavage of the OtBu group is an acid-catalyzed process.[11] Protonation of the ester or ether oxygen by a strong acid like TFA facilitates the elimination of the stable tert-butyl cation, which is typically scavenged by isobutylene.[11] This regenerates the free carboxylic acid or hydroxyl group. This deprotection step is usually performed concurrently with the cleavage of the peptide from the solid support at the end of the synthesis.[2]

Figure 2. Acid-catalyzed deprotection of a tert-butyl ester.

The Fmoc/OtBu Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/OtBu strategy is the workhorse of modern SPPS.[20] The synthesis cycle involves a series of repeated steps to elongate the peptide chain while it is anchored to an insoluble resin support.[7][21]

Figure 3. General workflow of Fmoc/OtBu solid-phase peptide synthesis.

Quantitative Data

The efficiency of protection and deprotection reactions is critical for the successful synthesis of long peptides. The following tables summarize key quantitative parameters for the Fmoc/OtBu strategy.

| Parameter | Condition/Reagent | Typical Value | Notes |

| Fmoc Protection | |||

| Yield | Fmoc-OSu, NaHCO₃ | >90%[1] | Reaction conditions can be optimized for specific amino acids. |

| Fmoc Deprotection | |||

| Reagent | 20-50% Piperidine in DMF | - | 20% is the most common concentration.[7] |

| Time | 2 x 10 min | - | A two-step deprotection is often used to ensure completeness.[10] |

| Monitoring | UV Absorbance at ~301 nm | - | Allows for quantitative assessment of Fmoc removal.[3] |

| OtBu Deprotection | |||

| Reagent | 95% TFA with scavengers | - | Final cleavage cocktail. |

| Time | 2-4 hours | - | Dependent on peptide sequence and resin.[22] |

| Purity | |||

| Enantiomeric Purity of Fmoc-AA | - | ≥ 99.8%[13] | Crucial to minimize stereochemical impurities in the final peptide. |

Table 1: Key Quantitative Parameters in Fmoc/OtBu Synthesis

| Side Reaction | Sequence/Conditions | Mitigation Strategy |

| Aspartimide Formation | Asp(OtBu)-Gly/Ser sequences, prolonged exposure to piperidine | Use faster deprotection with DBU/piperidine, or use backbone-protected dipeptides.[23] |

| Racemization | Cys, His during activation | Use of low-racemization coupling reagents like HATU or HBTU.[] |

| Tryptophan Oxidation | Acid-mediated cleavage | Use of scavengers like triisopropylsilane (B1312306) (TIS) in the cleavage cocktail. |

Table 2: Common Side Reactions and Mitigation Strategies

Experimental Protocols

Protocol 1: Fmoc Protection of an Amino Acid (L-Alanine)

This protocol describes the protection of the α-amino group of L-Alanine using Fmoc-OSu.[1]

Materials:

-

L-Alanine

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Dioxane

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Dissolve L-Alanine (1 equivalent) and sodium bicarbonate (2 equivalents) in a mixture of water and dioxane.

-

In a separate flask, dissolve Fmoc-OSu (1 equivalent) in dioxane.

-

Slowly add the Fmoc-OSu solution to the L-Alanine solution while stirring vigorously at room temperature.

-

Allow the reaction to proceed overnight at room temperature.

-

Dilute the mixture with deionized water and transfer it to a separatory funnel.

-

Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate of Fmoc-Ala-OH will form.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum. A typical yield for this reaction is over 90%.[1]

Protocol 2: Fmoc Deprotection in SPPS

This protocol outlines a typical manual Fmoc deprotection step on a peptide-resin.[25]

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin, ensuring it is fully submerged.

-

Agitate the mixture for 3 minutes and then drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[1]

-

Drain the solution.

-

Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.[23]

-

The presence of a free primary amine can be confirmed using a qualitative test such as the Kaiser test.[25]

Protocol 3: Final Cleavage and OtBu Deprotection

This protocol describes the final step of releasing the synthesized peptide from the resin and removing acid-labile side-chain protecting groups like OtBu.[2]

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold Diethyl Ether

Procedure:

-

Place the thoroughly dried peptide-resin in a suitable reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery.

-

Add the collected TFA solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether and wash the peptide pellet with more cold ether to remove scavengers.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by HPLC.

Conclusion

The Fmoc/OtBu orthogonal protection strategy is a robust and versatile methodology that has become indispensable in modern organic synthesis, particularly for the production of peptides for research, diagnostics, and therapeutic applications.[1][17] Its reliance on mild, distinct deprotection conditions for the temporary Nα-amino group (Fmoc) and the permanent side-chain protecting groups (OtBu) minimizes side reactions and enhances the purity and yield of the final product.[3][] A thorough understanding of the underlying chemical principles, quantitative parameters, and detailed experimental protocols, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to effectively harness the power of this elegant synthetic partnership.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. chem.iitb.ac.in [chem.iitb.ac.in]

- 7. lifetein.com [lifetein.com]

- 8. peptide.com [peptide.com]

- 9. genscript.com [genscript.com]

- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. peptide.com [peptide.com]

- 16. total-synthesis.com [total-synthesis.com]

- 17. benchchem.com [benchchem.com]

- 18. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 19. benchchem.com [benchchem.com]

- 20. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. academic.oup.com [academic.oup.com]

- 22. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 23. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-Glu(OtBu)-Gly-OH for the Introduction of the Glutamic Acid-Glycine Moiety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Glu(OtBu)-Gly-OH, a crucial dipeptide building block in solid-phase peptide synthesis (SPPS) for the targeted introduction of the glutamic acid-glycine (Glu-Gly) sequence. This document outlines its chemical and physical properties, detailed experimental protocols for its application, and explores the biological significance of the Glu-Gly motif.

Core Properties of this compound

This compound is a dipeptide derivative where the N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain of the glutamic acid residue is protected by a tert-butyl (OtBu) group. This strategic protection scheme allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows.

| Property | Value | References |

| CAS Number | 866044-63-5 | [1][2][3][4] |

| Molecular Formula | C26H30N2O7 | [2][4][5] |

| Molecular Weight | 482.53 g/mol | [1][2][4][5] |

| IUPAC Name | (S)-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoyl)glycine | [1][3] |

| Appearance | White to off-white solid/powder | [1][6] |

| Purity | Typically ≥95% - 98% | [1][3][6][7] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

Experimental Protocols for Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis to introduce the glutamic acid-glycine dipeptide unit. Below are detailed protocols for its use in a typical SPPS workflow.

Resin Preparation and Swelling

Before initiating peptide synthesis, the solid support (resin) must be properly prepared and swelled to ensure optimal reaction kinetics.

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).

-

Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF.

-

Fmoc Deprotection

The Fmoc protecting group on the N-terminus of the growing peptide chain must be removed before coupling the next amino acid.

-

Reagent Preparation: Prepare a 20% (v/v) solution of piperidine (B6355638) in DMF.

-

Deprotection Procedure:

-

Add the 20% piperidine/DMF solution to the swelled resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

A common workflow for Fmoc deprotection is illustrated below:

References

Stability and Storage of Fmoc-Glu(OtBu)-Gly-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the dipeptide derivative Fmoc-Glu(OtBu)-Gly-OH. Understanding the chemical stability of this reagent is critical for its effective use in peptide synthesis and other applications in drug development, ensuring the integrity and purity of the final products. This document outlines potential degradation pathways, provides generalized protocols for stability assessment, and recommends best practices for storage and handling.

Physicochemical Properties and Storage Recommendations

This compound is a white to off-white solid powder.[1] For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated place.[2] Several suppliers recommend refrigerated conditions, typically between 2°C and 8°C, in a tightly sealed container to minimize degradation from atmospheric moisture and to ensure product integrity.[3][4]

Table 1: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Source(s) |

| Temperature | 2°C - 8°C for long-term storage. Room temperature for short-term. | [3][4] |

| Atmosphere | Store in a tightly sealed container in a dry environment. | [2] |

| Light | Store protected from light, although specific photostability data is not readily available. | General good laboratory practice |

Potential Degradation Pathways

The chemical structure of this compound, featuring a base-labile Fmoc protecting group and an acid-labile tert-butyl (OtBu) ester, dictates its primary degradation pathways. Additionally, as a dipeptide, it is susceptible to intramolecular cyclization.

Fmoc Group Deprotection (Base-Catalyzed Degradation)

The 9-fluorenylmethoxycarbonyl (Fmoc) group is susceptible to cleavage under basic conditions. The reaction proceeds via an E1cB elimination mechanism, initiated by the abstraction of the acidic proton on the C9 carbon of the fluorenyl ring by a base. This leads to the formation of dibenzofulvene (DBF) and the free amine of the dipeptide. While this is a controlled step in solid-phase peptide synthesis (SPPS), unintentional exposure to basic environments during storage or handling can lead to premature deprotection and impurity generation.

Tert-Butyl Ester Hydrolysis (Acid-Catalyzed Degradation)

The tert-butyl (OtBu) ester protecting the side-chain carboxylic acid of the glutamic acid residue is stable to basic and neutral conditions but is readily cleaved under acidic conditions. The hydrolysis proceeds through a unimolecular (AAL1) mechanism, involving the formation of a stable tert-butyl cation. Exposure to acidic conditions can, therefore, lead to the formation of Fmoc-Glu-Gly-OH.

Diketopiperazine (DKP) Formation

Diketopiperazine formation is a common intramolecular side reaction in dipeptides, particularly when the N-terminal amine is unprotected. This degradation pathway becomes significant for this compound if the Fmoc group is prematurely cleaved. The newly freed N-terminal amine can nucleophilically attack the carbonyl carbon of the glycine (B1666218) residue, leading to the formation of a stable six-membered cyclic dipeptide (a diketopiperazine) and the cleavage of the peptide bond.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following are generalized protocols for subjecting this compound to various stress conditions.

General Experimental Workflow

Protocols

Table 2: Generalized Protocols for Forced Degradation Studies

| Stress Condition | Protocol |

| Acidic Hydrolysis | 1. Dissolve this compound in a suitable solvent (e.g., acetonitrile/water).2. Add an equal volume of 0.1 M HCl.[5]3. Incubate at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 24-48 hours).[6]4. Withdraw samples at various time points, neutralize with an equivalent amount of NaOH, and dilute for analysis. |

| Basic Hydrolysis | 1. Dissolve this compound in a suitable solvent.2. Add an equal volume of 0.1 M NaOH.[5]3. Incubate at room temperature for a defined period, monitoring the degradation.4. Withdraw samples, neutralize with an equivalent amount of HCl, and dilute for analysis. |

| Oxidative Degradation | 1. Dissolve this compound in a suitable solvent.2. Add a solution of 3% hydrogen peroxide.[6]3. Incubate at room temperature, protected from light, for a defined period.4. Withdraw samples at various time points and dilute for analysis. |

| Thermal Degradation | 1. Store the solid compound in a stability chamber at an elevated temperature (e.g., 60°C).[7]2. Alternatively, prepare a solution of the compound and incubate at a high temperature.3. Collect samples at various time points for analysis. |

| Photolytic Degradation | 1. Expose the solid compound or a solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]2. A control sample should be kept in the dark under the same temperature conditions.3. Analyze the samples after the exposure period. |

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for separating the intact this compound from its potential degradation products and any process-related impurities. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique for this purpose.

Table 3: General Parameters for a Stability-Indicating HPLC-UV Method

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | A linear gradient from a low to high percentage of Mobile Phase B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30°C |

| Detection Wavelength | 265 nm or 301 nm (for Fmoc group), and a lower wavelength (e.g., 214 nm) for peptide bonds. |

| Injection Volume | 10-20 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Summary of Potential Impurities and Degradants

Table 4: Potential Degradation Products of this compound

| Degradant Name | Chemical Structure | Formation Condition |

| H-Glu(OtBu)-Gly-OH | C11H20N2O5 | Basic conditions (Fmoc deprotection) |

| Fmoc-Glu-Gly-OH | C22H22N2O7 | Acidic conditions (OtBu hydrolysis) |

| Cyclo-(Glu(OtBu)-Gly) | C11H18N2O4 | Neutral or slightly basic conditions after Fmoc deprotection |

| Dibenzofulvene | C13H10 | Basic conditions (byproduct of Fmoc deprotection) |

Conclusion

The stability of this compound is primarily influenced by pH and temperature. The Fmoc group is labile to basic conditions, while the tert-butyl ester is labile to acidic conditions. Intramolecular cyclization to form a diketopiperazine is a potential degradation pathway, especially upon premature deprotection of the Fmoc group. For optimal stability, this compound should be stored in a cool, dry, and dark environment in a tightly sealed container. The use of a validated stability-indicating HPLC method is essential to monitor the purity and degradation of this dipeptide derivative over time. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in ensuring the quality and integrity of this important building block in peptide synthesis and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fmoc-Glu(OtBu)-OH | 71989-18-9 | FF28968 | Biosynth [biosynth.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Forced Degradation SOP: Acid/Base/Oxidative/Thermal/Light—Targets & Controls – Pharma Stability [pharmastability.com]

An In-depth Technical Guide on the Solubility of Fmoc-Glu(OtBu)-Gly-OH in Dimethylformamide (DMF)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-Glu(OtBu)-Gly-OH and its Significance

This compound is a crucial building block in the synthesis of peptides and peptidomimetics.[1][2] The Fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus, while the tert-Butyl (OtBu) group protects the side chain of the glutamic acid residue. This protection strategy allows for the controlled, sequential addition of amino acids during SPPS.[2] The solubility of such protected peptide fragments in the synthesis solvent, typically DMF, is a critical factor for ensuring efficient and successful peptide coupling reactions.[3] Poor solubility can lead to incomplete reactions and the formation of deletion sequences, impacting the purity and yield of the final peptide.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its behavior in different solvents.

| Property | Value | Reference |

| Molecular Formula | C26H30N2O7 | [1][2][4] |

| Molecular Weight | 482.53 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [5] |

| Predicted Boiling Point | 748.2±60.0 °C | [1] |

| Predicted Density | 1.25±0.1 g/cm3 | [1] |

| Predicted pKa | 3.34±0.10 | [1] |

Solubility in DMF: A Qualitative Assessment

DMF is a polar aprotic solvent widely used in SPPS due to its excellent solvating properties for a broad range of organic molecules, including protected amino acids and peptides.[6][7]

General Solubility of Fmoc-Protected Peptides in DMF:

-

Good to Excellent: Most Fmoc-protected amino acids exhibit good to excellent solubility in DMF.[3] DMF's polarity allows it to effectively solvate the polar peptide backbone and the various amino acid side chains.

-

Hydrophobicity: Peptides containing a high proportion of hydrophobic residues are generally soluble in organic solvents like DMF.[8][9] this compound, with the bulky, hydrophobic Fmoc and OtBu groups, is expected to have favorable solubility in DMF.

-

Peptide Length: Shorter peptides, such as this dipeptide, are typically more soluble than longer peptide chains, which have a higher tendency to aggregate.[10]

Based on these principles, this compound is anticipated to be readily soluble in DMF under standard SPPS conditions.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in DMF, the following experimental protocols can be employed.

This method provides a rapid determination of solubility.[8]

Protocol:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a solvent in which it is highly soluble (e.g., Dimethyl sulfoxide (B87167) - DMSO).

-

Serial Dilution: Serially dilute the stock solution with DMF in a multi-well plate.

-

Turbidity Measurement: Measure the turbidity of each dilution using a plate reader at a specific wavelength (e.g., 600 nm).

-

Solubility Determination: The highest concentration that does not show significant turbidity is considered the solubility limit under the tested conditions.

This method provides a more quantitative measure of solubility.[11]

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of DMF in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for an extended period (e.g., 1 hour) to pellet the undissolved solid.[11]

-

Supernatant Analysis: Carefully collect a known volume of the clear supernatant.

-

Solvent Evaporation: Remove the DMF from the supernatant under vacuum (e.g., using a lyophilizer or rotary evaporator) until a constant weight of the dissolved solid is obtained.[11]

-

Calculation: Calculate the solubility in mg/mL or molarity based on the mass of the dissolved solid and the volume of the supernatant taken.

Factors Influencing Solubility in DMF

The solubility of this compound in DMF can be influenced by several factors, as illustrated in the diagram below.

Caption: Factors influencing the solubility of this compound in DMF.

-

Purity of DMF: The presence of impurities, such as water or dimethylamine (B145610) (a degradation product of DMF), can affect the solubility and stability of the dipeptide.[7]

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

-

Presence of Other Reagents: During SPPS, the reaction mixture contains other reagents like coupling agents and bases, which can influence the overall solubility of the protected dipeptide.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of this compound in DMF is depicted in the following workflow diagram.

Caption: Experimental workflow for quantitative solubility determination.

Conclusion

While specific quantitative data for the solubility of this compound in DMF is not readily published, a strong qualitative understanding suggests it is highly soluble. This is based on the known properties of DMF as a solvent for SPPS and the physicochemical characteristics of the dipeptide, including its hydrophobic protecting groups and short chain length. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide will enable researchers to make accurate determinations. Understanding and controlling the solubility of such building blocks is paramount for the successful synthesis of high-purity peptides for research and therapeutic development.

References

- 1. This compound CAS#: 866044-63-5 [m.chemicalbook.com]

- 2. This compound | 866044-63-5 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C26H30N2O7 | CID 122173524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 10. jpt.com [jpt.com]

- 11. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solid-Phase Synthesis of Fmoc-Glu(OtBu)-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the manual solid-phase peptide synthesis (SPPS) of the dipeptide Fmoc-Glu(OtBu)-Gly-OH using the widely adopted Fmoc/tBu strategy. The protocol details each step, from resin preparation and amino acid coupling to final cleavage and purification. This guide is intended for researchers in peptide chemistry and drug development, offering a standardized procedure to ensure high yield and purity of the target dipeptide.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient construction of peptide chains on a solid support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is favored due to its use of a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups, which allows for milder reaction conditions compared to other strategies.[1]

The dipeptide this compound is a valuable building block in the synthesis of more complex peptides. The glutamic acid side chain is protected by a tert-butyl (OtBu) group, which prevents side reactions during peptide chain elongation and is removed during the final acid-mediated cleavage from the resin.[2][3] The N-terminus is protected by the Fmoc group, which is selectively removed at each cycle of synthesis with a mild base, typically piperidine (B6355638).[4] This protocol will utilize a 2-chlorotrityl chloride (2-CTC) resin, which is highly acid-sensitive, allowing for the cleavage of the peptide while keeping side-chain protecting groups intact if desired, or for the synthesis of C-terminal carboxyl peptides.[5]

Materials and Reagents

The following table summarizes the necessary reagents and materials for the synthesis.

| Category | Item | Specification | Supplier Example |

| Resin | 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB, ~1.0-1.6 mmol/g loading | Sigma-Aldrich, Novabiochem |

| Amino Acids | Fmoc-Gly-OH | >99% purity | ChemPep, GenScript |

| Fmoc-Glu(OtBu)-OH | >99% purity | ChemPep, GenScript | |

| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | >98% purity | Sigma-Aldrich |

| HOBt (Hydroxybenzotriazole) | Anhydrous, >98% purity | Sigma-Aldrich | |

| DIEA (N,N-Diisopropylethylamine) | Peptide synthesis grade, >99.5% | Sigma-Aldrich | |

| Deprotection Reagent | Piperidine | Peptide synthesis grade, >99% | Sigma-Aldrich |

| Solvents | DMF (N,N-Dimethylformamide) | Peptide synthesis grade, anhydrous | Fisher Scientific |

| DCM (Dichloromethane) | Peptide synthesis grade, anhydrous | Fisher Scientific | |

| Methanol (B129727) (MeOH) | Anhydrous | Fisher Scientific | |

| Diethyl ether | Anhydrous, cold | Fisher Scientific | |

| Cleavage Cocktail | TFA (Trifluoroacetic acid) | Reagent grade, >99% | Sigma-Aldrich |

| TIS (Triisopropylsilane) | >98% | Sigma-Aldrich | |

| Water (H₂O) | Deionized, HPLC grade | - | |

| Washing Solvents | Isopropanol (IPA) | ACS grade | Fisher Scientific |

| Analysis | Acetonitrile (ACN) | HPLC grade | Fisher Scientific |

Experimental Protocol

This protocol outlines the manual synthesis process on a 0.1 mmol scale.

Diagram of the Fmoc-SPPS Workflow

Caption: Workflow for the solid-phase synthesis of Glu-Gly-OH.

Step 1: Resin Preparation and First Amino Acid Loading (Fmoc-Gly-OH)

-

Resin Swelling: Weigh 100-250 mg of 2-chlorotrityl chloride resin (to achieve 0.1 mmol loading) into a synthesis vessel. Add 5 mL of DCM and allow the resin to swell for 30-60 minutes on a shaker at room temperature.[6] After swelling, drain the DCM.

-

Amino Acid Attachment: In a separate vial, dissolve Fmoc-Gly-OH (2 eq, 0.2 mmol, 59.4 mg) and DIEA (4 eq, 0.4 mmol, 70 µL) in 3 mL of dry DCM.[7][8] Add this solution to the swelled resin.

-

Reaction: Agitate the mixture for 1-2 hours at room temperature. The progress can be monitored by taking a small sample of the resin for a loading check.

-

Capping: To cap any unreacted chlorotrityl sites, add 0.5 mL of methanol to the reaction vessel and shake for 30 minutes.[6][7]

-

Washing: Drain the solution and wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL). Dry the resin under vacuum.

Step 2: The SPPS Cycle (Deprotection and Coupling)

This cycle is repeated for each amino acid to be added to the peptide chain.

2.1. Fmoc Deprotection

-

Add 5 mL of 20% piperidine in DMF to the resin-bound glycine.[9]

-

Shake for 3 minutes, then drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and shake for 10-15 minutes to ensure complete removal of the Fmoc group.[9]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine and dibenzofulvene adducts.[1][6]

2.2. Amino Acid Coupling (Fmoc-Glu(OtBu)-OH)

-

Activation: In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3 eq, 0.3 mmol, 127.6 mg) and HBTU (2.9 eq, 0.29 mmol, 110 mg) in 3 mL of DMF. Add DIEA (6 eq, 0.6 mmol, 105 µL) to the vial. Allow the mixture to pre-activate for 2-5 minutes.[9][10]

-

Coupling: Add the activated amino acid solution to the deprotected resin. Shake the reaction vessel for 1-2 hours at room temperature.[9]

-

Washing: After the coupling reaction, drain the solution and wash the resin with DMF (3 x 5 mL).

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow to colorless beads) indicates a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.[9]

Step 3: Final Deprotection, Cleavage, and Precipitation

-

Final Fmoc Removal: After the final coupling cycle, remove the N-terminal Fmoc group from the glutamic acid residue using the deprotection protocol described in Step 2.1.

-

Resin Washing and Drying: Wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and dry it under vacuum for at least 30 minutes.[9]

-

Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS (Reagent K).[9] Add 5 mL of this cocktail to the dried peptide-resin. Caution: TFA is highly corrosive and should be handled in a fume hood.

-

Reaction: Shake the mixture for 1-2 hours at room temperature. This step cleaves the peptide from the resin and removes the OtBu side-chain protecting group from the glutamic acid.

-

Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.[10]

-

Isolation: Centrifuge the tube, decant the ether, and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail components.

-

Drying: Dry the crude peptide pellet under vacuum.

Step 4: Purification and Analysis

-

Purification: Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[11][12] Collect fractions corresponding to the major peak.

-

Analysis: Confirm the identity and purity of the peptide fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF) and analytical RP-HPLC.[11][13]

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Quantitative Data Summary

Table 1: Reagent Quantities for 0.1 mmol Synthesis Scale

| Step | Reagent | Equivalents (eq) | Amount |

| Loading | Fmoc-Gly-OH | 2 | 0.2 mmol, 59.4 mg |

| DIEA | 4 | 0.4 mmol, 70 µL | |

| Capping | Methanol | - | 0.5 mL |

| Deprotection | 20% Piperidine in DMF | - | 2 x 5 mL |

| Coupling | Fmoc-Glu(OtBu)-OH | 3 | 0.3 mmol, 127.6 mg |

| HBTU | 2.9 | 0.29 mmol, 110 mg | |

| DIEA | 6 | 0.6 mmol, 105 µL | |

| Cleavage | TFA / H₂O / TIS (95:2.5:2.5) | - | 5 mL |

Table 2: Protocol Timings

| Procedure | Duration |

| Resin Swelling | 30-60 min |

| First Amino Acid Loading | 1-2 hours |

| Capping | 30 min |

| Fmoc Deprotection | ~20 min |

| Amino Acid Coupling | 1-2 hours |

| Cleavage and Deprotection | 1-2 hours |

| Precipitation and Washing | ~30 min |

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 3. nbinno.com [nbinno.com]

- 4. genscript.com [genscript.com]

- 5. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. peptideweb.com [peptideweb.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 12. agilent.com [agilent.com]

- 13. gilson.com [gilson.com]

Application Notes and Protocols for Fmoc-Glu(OtBu)-Gly-OH Coupling Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(OtBu)-Gly-OH is a crucial dipeptide building block in solid-phase peptide synthesis (SPPS), particularly in the synthesis of therapeutic peptides and complex protein fragments. The glutamic acid residue is protected at the α-amino group by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group and at the side-chain carboxyl group by an acid-labile tert-butyl (OtBu) group. This orthogonal protection scheme allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protection, which is removed during the final cleavage from the resin. This document provides detailed application notes and protocols for the efficient coupling of this compound in SPPS, including a comparison of common coupling reagents and strategies to minimize potential side reactions.

Key Considerations for Coupling this compound

The successful incorporation of this compound into a growing peptide chain depends on several factors, primarily the choice of coupling reagent and reaction conditions. The bulky nature of the dipeptide and the potential for side reactions necessitate careful optimization of the coupling protocol.

Coupling Reagents

A variety of coupling reagents are available for amide bond formation in SPPS. The choice of reagent can significantly impact the coupling efficiency, reaction time, and the potential for racemization. Modern coupling reagents are typically categorized as uronium/aminium salts (e.g., HBTU, HATU) or phosphonium (B103445) salts (e.g., PyBOP). These are generally preferred over older carbodiimide (B86325) methods (e.g., DCC, DIC) due to their higher efficiency and lower risk of side reactions.

Table 1: Comparison of Common Coupling Reagents in Solid-Phase Peptide Synthesis

| Coupling Reagent | Additive | Base | Typical Reaction Time (min) | Reported Yield (%) | Key Features |

| HBTU | HOBt | DIPEA | 30 - 60 | ~95-98 | Cost-effective and widely used.[1] |

| HATU | HOAt | DIPEA | 20 - 45 | >99 | Highly efficient, especially for sterically hindered couplings.[1] |

| HCTU | - | DIPEA | 20 - 45 | >98 | Highly efficient and cost-effective alternative to HATU. |

| PyBOP | HOBt | DIPEA | 30 - 60 | ~95 | Less allergenic than HBTU/TBTU, with byproducts that are easily washed away.[1] |

| DIC/Oxyma | OxymaPure | - | 30 - 60 | >97 | OxymaPure is a superior additive to HOBt, reducing racemization. |

| COMU | - | DIPEA | 15 - 30 | >99 | Very fast and efficient, with improved safety profile over benzotriazole-based reagents.[1] |

Note: Yields are based on model peptides and can vary depending on the specific sequence and reaction conditions.

Potential Side Reactions

Pyroglutamate (B8496135) Formation: A potential side reaction for N-terminal glutamic acid residues is the intramolecular cyclization to form a pyroglutamate residue. However, for Fmoc-Glu(OtBu)-OH, this reaction is generally slow and not a significant concern during the coupling step due to the presence of the OtBu side-chain protection. The risk of pyroglutamate formation is higher for unprotected N-terminal glutamine or glutamic acid residues, especially under acidic or basic conditions during prolonged reaction times or workup.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the coupling of this compound to a resin-bound amino acid or peptide.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the standard steps for elongating a peptide chain on a solid support using Fmoc chemistry.

Materials:

-

Fmoc-protected amino acid resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine (B6355638), 20% (v/v) in DMF

-

This compound

-

Coupling reagent (e.g., HATU, HCTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

-

Amino Acid Coupling (this compound):

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HATU, 3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated dipeptide solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A yellow color indicates a complete reaction, while a blue or purple color suggests incomplete coupling.

-

If the coupling is incomplete, the coupling step can be repeated (double coupling).

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the crude peptide.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail.

-

Drying: Dry the crude peptide under vacuum.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathway of Fmoc-SPPS

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Logical Relationship of Coupling Reagent Activation

Caption: Activation and coupling mechanism of this compound in SPPS.

Conclusion

The efficient coupling of this compound is readily achievable through the selection of appropriate high-efficiency coupling reagents and adherence to optimized solid-phase peptide synthesis protocols. While potential side reactions such as pyroglutamate formation exist, they are generally minimal under standard Fmoc/tBu chemistry conditions with proper side-chain protection. The provided protocols and data serve as a comprehensive guide for researchers to successfully incorporate this important dipeptide building block into their synthetic targets, facilitating the development of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols for the Synthesis of Fmoc-Glu(OtBu)-Gly-OH using HATU

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient formation of peptide bonds is a cornerstone of peptide synthesis, a critical process in drug discovery and development. The coupling of protected amino acids is a key step that dictates the purity and yield of the final peptide. This document provides detailed application notes and protocols for the synthesis of the dipeptide Fmoc-Glu(OtBu)-Gly-OH using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

HATU is a third-generation uronium salt-based coupling reagent renowned for its rapid reaction kinetics, high coupling efficiency, and ability to suppress racemization, particularly with sterically hindered amino acids.[1][2] Its mechanism involves the activation of the carboxylic acid group of an N-protected amino acid to form a highly reactive OAt-active ester, which is then readily attacked by the amino group of the incoming amino acid or peptide.[3][4] This process is typically facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][5]

These application notes provide a comprehensive guide to performing the solution-phase coupling of Fmoc-Glu(OtBu)-OH with Glycine, including a detailed experimental protocol, data presentation, and visualization of the key processes.

Data Presentation

The following table summarizes the key reactants and expected outcomes for the HATU-mediated coupling of Fmoc-Glu(OtBu)-OH and Glycine. The expected yield and purity are based on the high efficiency typically observed with HATU as a coupling reagent.

| Parameter | Value | Reference/Note |

| Starting Materials | ||

| Fmoc-Glu(OtBu)-OH | 1.0 equivalent | Commercially available |

| Glycine (Gly-OH) | 1.0 - 1.2 equivalents | |

| HATU | 1.0 - 1.2 equivalents | |

| DIPEA | 2.0 - 3.0 equivalents | |

| Solvent | Anhydrous DMF | |

| Reaction Conditions | ||

| Temperature | Room Temperature (20-25 °C) | |

| Reaction Time | 2 - 4 hours | Monitored by TLC or LC-MS |

| Expected Outcome | ||

| Product | This compound | |

| Expected Yield | > 90% | Based on typical HATU coupling efficiency |

| Expected Purity (crude) | > 85% | Dependent on reaction conditions and work-up |

| Purification Method | Acid-base extraction followed by recrystallization or chromatography |

Experimental Protocols

This section details the solution-phase synthesis of this compound using HATU.

Materials and Reagents

-

Fmoc-Glu(OtBu)-OH

-

Glycine (Gly-OH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether or Hexanes for precipitation/recrystallization

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

LC-MS for reaction monitoring and product characterization

Protocol for Solution-Phase Coupling

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Fmoc-Glu(OtBu)-OH (1.0 eq.) and Glycine (1.1 eq.) in anhydrous DMF.

-

Base Addition: To the solution from step 1, add DIPEA (2.5 eq.) and stir the mixture for 10-15 minutes at room temperature.

-

Activation: In a separate vial, dissolve HATU (1.05 eq.) in a small amount of anhydrous DMF.

-

Coupling Reaction: Add the HATU solution to the reaction mixture from step 2. The reaction is typically stirred at room temperature for 2-4 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of DCM:MeOH 9:1) or LC-MS to confirm the consumption of the starting materials and the formation of the product.

-

Work-up: a. Once the reaction is complete, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: a. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel.

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

HATU-Mediated Amide Bond Formation

The following diagram illustrates the mechanism of HATU in activating the carboxylic acid of Fmoc-Glu(OtBu)-OH and its subsequent reaction with Glycine to form the dipeptide.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.uci.edu [chem.uci.edu]

- 3. bachem.com [bachem.com]

- 4. US20140213759A1 - Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis - Google Patents [patents.google.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Application Notes: The Role of Fmoc-Glu(OtBu)-Gly-OH in Semaglutide Synthesis

Introduction

Semaglutide (B3030467) is a potent glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes and obesity.[1][2] Its synthesis is a complex process, typically achieved through Solid-Phase Peptide Synthesis (SPPS), which allows for the stepwise construction of the peptide chain on a solid resin support.[2][3] Within this synthetic framework, protected dipeptides are crucial intermediates that enhance efficiency and purity. Fmoc-Glu(OtBu)-Gly-OH is a key dipeptide building block utilized in the synthesis of Semaglutide and other GLP-1 analogues.[4] The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection, while the tert-butyl (OtBu) group offers stable, acid-labile protection for the glutamic acid side chain, preventing unwanted side reactions during peptide chain elongation.[5]